molecular formula C8H8BrN3OS B5741549 2-(4-bromobenzoyl)hydrazinecarbothioamide

2-(4-bromobenzoyl)hydrazinecarbothioamide

Cat. No. B5741549
M. Wt: 274.14 g/mol
InChI Key: RAEHDKMKJRJVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromobenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C8H7BrN4OS. It is commonly known as BBHC and is used in scientific research for its various properties. BBHC is a thiosemicarbazone derivative and is a potent inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis.

Mechanism of Action

BBHC inhibits the activity of ribonucleotide reductase by binding to the active site of the enzyme. This binding leads to the formation of a stable complex between BBHC and the enzyme, which prevents the enzyme from carrying out its normal function. This inhibition of ribonucleotide reductase leads to a decrease in the production of deoxyribonucleotides, which ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BBHC has been shown to have potent anticancer and antiviral activity in various in vitro and in vivo studies. It has also been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. BBHC has also been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

BBHC is a potent inhibitor of ribonucleotide reductase and has been shown to have various biological activities. However, it is important to note that BBHC can be toxic at high concentrations and has limited solubility in water. This can make it difficult to use in certain experimental setups. Additionally, BBHC has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are many potential future directions for the study of BBHC. One area of interest is the development of BBHC derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of BBHC in combination with other anticancer agents, to determine if it can enhance their efficacy. Additionally, the study of BBHC in animal models of cancer and viral infections could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

BBHC can be synthesized by reacting 4-bromobenzoyl hydrazine with thiosemicarbazide in the presence of a catalyst. The reaction takes place in anhydrous ethanol at room temperature and the product is obtained in high yield. The purity of the product can be confirmed by using spectroscopic techniques like NMR and IR.

Scientific Research Applications

BBHC has been used in various scientific research studies due to its potent inhibitory activity against ribonucleotide reductase. This enzyme is involved in the synthesis of deoxyribonucleotides, which are essential building blocks for DNA synthesis. Inhibition of ribonucleotide reductase can lead to cell cycle arrest and apoptosis, making BBHC a potential anticancer agent. BBHC has also been shown to have antiviral activity against herpes simplex virus and human cytomegalovirus.

properties

IUPAC Name

[(4-bromobenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3OS/c9-6-3-1-5(2-4-6)7(13)11-12-8(10)14/h1-4H,(H,11,13)(H3,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEHDKMKJRJVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=S)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)carbonyl]hydrazinecarbothioamide

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